2-Pyridin-4-yl-2,3-dihydro-1H-perimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H13N3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-pyridin-4-yl-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C16H13N3/c1-3-11-4-2-6-14-15(11)13(5-1)18-16(19-14)12-7-9-17-10-8-12/h1-10,16,18-19H |
InChI Key |
FEYLPNQLTHQWLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=NC=C4 |
Origin of Product |
United States |
Synthetic Strategies for 2 Pyridin 4 Yl 2,3 Dihydro 1h Perimidine and Its Derivatives
Condensation Reactions with 1,8-Naphthalenediamine
The foundational method for synthesizing the 2,3-dihydro-1H-perimidine scaffold involves the reaction of 1,8-naphthalenediamine with carbonyl functionalities. kashanu.ac.ir This approach is the most frequently used for preparing a wide array of 2-substituted dihydroperimidine derivatives. kashanu.ac.ir
The most direct and economically relevant route to 2-Pyridin-4-yl-2,3-dihydro-1H-perimidine is the cyclocondensation of 1,8-naphthalenediamine with pyridine-4-carbaldehyde. ias.ac.inmdpi.com This reaction is typically a one-pot process where the diamine reacts with the aldehyde, leading to the formation of the heterocyclic perimidine ring system. ias.ac.indntb.gov.ua The reaction can proceed in various solvents like methanol (B129727), acetonitrile, THF, or water at room temperature. mdpi.com In a typical procedure, equimolar amounts of 1,8-diaminonaphthalene (B57835) and the corresponding aldehyde are stirred in a solvent, with the product often precipitating from the reaction mixture, allowing for simple isolation by filtration. mdpi.com
The proposed mechanism for this acid-catalyzed cyclocondensation begins with the activation of the aldehyde's carbonyl group by the catalyst. kashanu.ac.irias.ac.in This activation enhances the carbon's electrophilicity, facilitating a nucleophilic attack from one of the amino groups of 1,8-naphthalenediamine. ias.ac.in The subsequent intermediate undergoes an intramolecular reaction with the second amino group, leading to cyclization. ias.ac.in A final 1,3-proton transfer yields the stable 2,3-dihydro-1H-perimidine product. ias.ac.in
To enhance the rate, yield, and selectivity of the condensation reaction, various catalytic systems have been developed. These catalysts often allow for milder reaction conditions, shorter reaction times, and easier work-up procedures compared to non-catalytic methods.
Acid catalysis is a common strategy to promote the synthesis of 2-substituted perimidines. kashanu.ac.irresearchgate.net Both Brønsted and Lewis acids are effective. Synthetic routes can involve the acid-catalyzed cyclization of mono-amide derivatives formed from 1,8-diaminonaphthalene and carboxylic acids, often accelerated by microwave irradiation. researchgate.net
More directly, Lewis acids can be used to activate the aldehyde precursor. kashanu.ac.ir For instance, Indium(III) chloride (InCl₃) has been employed as a mild, inexpensive, and water-stable Lewis acid catalyst for the synthesis of perimidine derivatives in water. nih.gov Heterogeneous solid acid catalysts are also gaining attention due to their high activity, ease of separation, and potential for recycling. kashanu.ac.ir Examples include nano-γ-Al₂O₃/BFn, which acts as a Lewis acid to activate the carbonyl group of the aldehyde for nucleophilic attack. kashanu.ac.ir
Table 1: Examples of Acid Catalysts in Perimidine Synthesis
| Catalyst | Precursors | Conditions | Yield | Reference |
|---|---|---|---|---|
| InCl₃ | 1,8-Naphthalenediamine, Aldehydes | Water, Room Temperature | High | nih.gov |
| Nano-γ-Al₂O₃/BFn | 1,8-Naphthalenediamine, Aldehydes | Reflux, Microwave, Ultrasound | High | kashanu.ac.ir |
| Bis(oxalato)boric acid (HBOB) | 1,8-Naphthalenediamine, Ketones | Ethanol (B145695), Reflux | 70-95% | nih.gov |
Various metal-based catalysts have been shown to be effective for the synthesis of 2,3-dihydro-1H-perimidines. These catalysts often offer high efficiency and can be used in small quantities. For example, Cu(NO₃)₂·6H₂O has been utilized as a catalyst in ethanol at room temperature, providing high yields in short reaction times. nih.gov Similarly, Zn(OAc)₂·2H₂O is an effective catalyst for the reaction between 1,8-naphthalenediamine and substituted salicylaldehydes. nih.gov
A novel approach involves the use of well-defined cobalt(II) complexes for the synthesis of perimidine derivatives via an acceptorless dehydrogenative annulation (ADA) pathway. rsc.org This method uses benzyl (B1604629) alcohols as precursors instead of aldehydes, broadening the substrate scope. rsc.org Furthermore, biogenically synthesized δ-MnO₂ nanoparticles have proven to be a cost-effective and efficient catalyst for the synthesis of these heterocycles without the need for external ligands. rsc.org A wide range of other metal-based catalysts, including those based on Nickel, Palladium, and Iron, have also been reported. researchgate.net
Table 2: Selected Metal Catalysts for Perimidine Synthesis
| Catalyst | Precursors | Conditions | Yield | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂·6H₂O | 1,8-Naphthalenediamine, Aldehydes | Ethanol, Room Temperature | High | nih.gov |
| Zn(OAc)₂·2H₂O | 1,8-Naphthalenediamine, Salicylaldehydes | Not specified | High | nih.gov |
| Cobalt(II) Complex | 1,8-Naphthalenediamine, Alcohols | Not specified | Good | rsc.org |
| δ-MnO₂ NPs | 1,8-Naphthalenediamine, Alcohols | 100-140 °C | High | rsc.orgrsc.org |
The application of nanocatalysts in organic synthesis has grown significantly due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. nih.gov Inorganic nanoparticles, such as SiO₂, have attracted considerable attention as potential catalysts. ias.ac.in
Specifically, SiO₂ nanoparticles have been successfully employed as an eco-friendly, efficient, and reusable catalyst for the synthesis of 2,3-dihydro-1H-perimidines, including this compound. ias.ac.in The reaction proceeds via the cyclocondensation of 1,8-diaminonaphthalene with various aldehydes under solvent-free conditions at room temperature, highlighting the green credentials of this method. ias.ac.in The use of a grindstone technique with SiO₂ nanoparticles has also been reported as a simple and solvent-free approach. nih.gov The reusability of the SiO₂ nanoparticle catalyst has been demonstrated, ensuring its applicability for recycled use. ias.ac.in
Besides silica (B1680970), other nanomaterials have been developed as catalysts. These include:
Nano-γ-Al₂O₃/BFn : A heterogeneous Lewis acid catalyst. kashanu.ac.ir
δ-MnO₂ NPs : Biogenically synthesized manganese dioxide nanoparticles. rsc.org
Magnetic Nanoparticles : Various iron oxide-based nanoparticles (e.g., Fe₃O₄@NCs/BF₀.₂) offer the significant advantage of easy separation from the reaction mixture using an external magnet. nih.govresearchgate.net
Table 3: Nanocatalysts Used in the Synthesis of 2,3-Dihydro-1H-Perimidines
| Nanocatalyst | Precursors | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| SiO₂ Nanoparticles | 1,8-Diaminonaphthalene, Aldehydes | Solvent-free, Room Temp. | Reusable, Eco-friendly, High Yield | ias.ac.innih.gov |
| Nano-γ-Al₂O₃/BFn | 1,8-Diaminonaphthalene, Aldehydes | Grinding, Reflux, Microwave | High Conversion, Simple Work-up | kashanu.ac.ir |
| δ-MnO₂ NPs | 1,8-Naphthalenediamine, Alcohols | 100-140 °C | Cost-effective, Ligand-free | rsc.org |
| Fe₃O₄@NCs/BF₀.₂ | 1,8-Naphthalenediamine, Aldehydes | Solvent-free, Room Temp. | Magnetic Separation, Reusable | nih.gov |
Catalyst-Mediated Synthetic Approaches
One-Pot Synthetic Protocols
One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly desirable in modern chemistry for their efficiency and resource conservation. The majority of synthetic routes to this compound and its derivatives are indeed one-pot protocols. researchgate.netresearchgate.net
These procedures typically involve the straightforward mixing of 1,8-naphthalenediamine, an aldehyde (such as pyridine-4-carbaldehyde), and a catalyst in a suitable solvent or under solvent-free conditions. ias.ac.innih.gov The reaction often proceeds to completion at room temperature or with gentle heating, yielding the desired product in high purity after a simple work-up, such as filtration or extraction. ias.ac.inrsc.org The development of heterogeneous and nanocatalyst-based one-pot methods is particularly advantageous as it simplifies product isolation and allows for catalyst recycling, aligning with the principles of green chemistry. ias.ac.innih.gov
Green Chemistry Methodologies in 2,3-Dihydro-1H-perimidine Synthesis
The synthesis of 2,3-dihydro-1H-perimidines, traditionally achieved through the acid-catalyzed condensation of 1,8-diaminonaphthalene with various aldehydes and ketones, has been re-evaluated through the lens of green chemistry. kashanu.ac.iracademicjournals.org These principles aim to create more efficient and environmentally benign processes by reducing waste, avoiding hazardous solvents, and utilizing recyclable catalysts. Recent research has emphasized the development of eco-friendly protocols, including reactions under solvent-free conditions and the use of water as a reaction medium. nih.govmdpi.com
Solvent-Free Reaction Conditions
Solvent-free synthesis offers significant environmental and economic advantages by eliminating the need for organic solvents, which are often volatile, toxic, and difficult to dispose of. This approach reduces waste, lowers costs, and can lead to simpler work-up procedures and shorter reaction times. kashanu.ac.irnih.gov
Several catalytic systems have been developed for the solvent-free synthesis of 2,3-dihydro-1H-perimidines. One notable method involves the condensation of 1,8-diaminonaphthalene and various aldehydes using silica (SiO₂) nanoparticles as a catalyst under a grind-stone technique at room temperature. nih.gov This mechanical activation method proved highly efficient, with optimal yields achieved using just 2 mol% of the catalyst in the absence of any solvent. nih.gov
Another innovative approach utilizes a novel, bio-based magnetic nanocatalyst (Fe₃O₄@NCs/BF₀.₂) derived from nanocellulose for the synthesis of 2,3-dihydro-1H-perimidine from aromatic aldehydes and 1,8-diaminonaphthalene at ambient temperature. nih.gov The key benefits of this catalyst include its low cost, simple magnetic separation for recovery and recyclability, and high efficiency under solvent-free conditions. nih.gov Similarly, heterogeneous catalysts like nano-γ-Al₂O₃/BFn have been successfully used under grinding conditions, highlighting the advantages of short reaction times, high conversions, and the absence of hazardous organic solvents. kashanu.ac.ir
Table 1: Examples of Solvent-Free Synthesis of 2,3-Dihydro-1H-perimidines
| Catalyst | Reactants | Conditions | Yield | Reference |
| SiO₂ nanoparticles | 1,8-diaminonaphthalene, Aldehydes | Grinding, Room Temperature | Excellent | nih.gov |
| Fe₃O₄@NCs/BF₀.₂ | 1,8-diaminonaphthalene, Aromatic Aldehydes | Solvent-free, Ambient Temperature | High | nih.gov |
| Nano-γ-Al₂O₃/BFn | 1,8-diaminonaphthalene, Aromatic Aldehydes | Grinding | High | kashanu.ac.ir |
On-Water Synthetic Protocols
Water is considered an ideal green solvent due to its non-toxicity, non-flammability, availability, and low cost. Conducting organic reactions in water can enhance reaction rates and selectivity through hydrophobic effects.
The synthesis of 2,3-dihydro-1H-perimidines has been successfully adapted to aqueous conditions. Yasaei et al. reported a method using indium(III) chloride (InCl₃) as a mild and efficient Lewis acid catalyst for the cyclo-condensation of 1,8-diaminonaphthalene and carbonyl compounds in water at ambient temperature. nih.gov This protocol is noted for its use of a water-stable catalyst, excellent yields, and high atom economy. nih.gov
Another green on-water protocol for synthesizing 2,2-disubstituted 2,3-dihydro-1H-perimidines employs p-toluenesulfonic acid (p-TSA) as a catalyst. researchgate.net The reaction proceeds on water at 80°C, providing a novel and efficient route to various disubstituted perimidines in moderate to excellent yields. researchgate.net
Table 2: Examples of On-Water Synthesis of 2,3-Dihydro-1H-perimidines
| Catalyst | Reactants | Conditions | Yield | Reference |
| Indium(III) chloride (InCl₃) | 1,8-diaminonaphthalene, Carbonyl compounds | Water, Ambient Temperature | Excellent | nih.gov |
| p-Toluenesulfonic acid (p-TSA) | 1,8-diaminonaphthalene, Ketones | On-Water, 80°C, 2 hours | Moderate to Excellent | researchgate.net |
Mechanistic Studies of 2,3-Dihydro-1H-perimidine Ring Formation
The formation of the 2,3-dihydro-1H-perimidine ring from the reaction of 1,8-diaminonaphthalene and an aldehyde, such as pyridine-4-carbaldehyde for the title compound, follows a well-established mechanistic pathway. nih.gov This acid-catalyzed condensation reaction proceeds through several key steps. kashanu.ac.iracademicjournals.org
Activation of the Carbonyl Group: The reaction is initiated by the activation of the carbonyl carbon of the aldehyde. In the presence of an acid catalyst (like a Lewis acid or Brønsted acid), the carbonyl oxygen is protonated or coordinates with the catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. kashanu.ac.irnih.gov
Schiff Base Formation: One of the amino groups of 1,8-diaminonaphthalene acts as a nucleophile and attacks the activated carbonyl carbon. This is followed by the elimination of a water molecule, leading to the formation of a Schiff base or imine intermediate. nih.gov
Intramolecular Cyclization: The second amino group of the naphthalene (B1677914) backbone then performs an intramolecular nucleophilic attack on the carbon atom of the imine group. nih.gov
Ring Closure and Proton Transfer: This attack results in the formation of the six-membered heterocyclic ring, yielding a cyclic intermediate. A final 1,3-proton transfer produces the stable 2-substituted-2,3-dihydro-1H-perimidine product. nih.gov
Spectroscopic and X Ray Diffraction Characterization of 2 Pyridin 4 Yl 2,3 Dihydro 1h Perimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR), as well as their connectivity through two-dimensional (2D) experiments.
¹H NMR Spectral Analysis and Proton Chemical Shift Assignments
The ¹H NMR spectrum of 2-pyridin-4-yl-2,3-dihydro-1H-perimidine is expected to show distinct signals corresponding to the protons of the dihydroperimidine core and the pyridin-4-yl substituent.
The dihydroperimidine moiety's signals can be assigned based on data from analogous compounds like 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine. mdpi.com In a DMSO-d₆ solvent, the protons on the naphthalene (B1677914) part of the core typically appear as a set of coupled aromatic signals. Specifically, one would expect two doublets of doublets for the H-4/H-9 and H-6/H-7 protons and a doublet for the H-5/H-8 protons, generally resonating between 6.5 and 7.2 ppm. mdpi.com The two N-H protons of the dihydroperimidine ring are expected to produce a singlet around 6.8 ppm, though this signal can broaden or exchange with deuterium (B1214612) in protic solvents. mdpi.com A key signal is the singlet for the methine proton at the C2 position (H-2), which connects the perimidine and pyridine (B92270) rings. For the 2-(1H-imidazol-2-yl) analogue, this proton appears at 5.470 ppm. mdpi.com
The pyridin-4-yl group exhibits a characteristic pattern for a 1,4-disubstituted aromatic ring. Based on data for 2,4'-bipyridine (B1205877), one would expect two sets of doublets in the downfield region of the spectrum. The two protons adjacent to the nitrogen atom (H-2'/H-6') would appear as a doublet at a lower field, approximately 8.7 ppm, while the two protons adjacent to the C4-C2 bond (H-3'/H-5') would appear as a doublet at a slightly higher field, around 7.9 ppm. rsc.org
Table 1: Expected ¹H NMR Chemical Shift Assignments for this compound (Based on data from analogues)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Inferred From Analogue |
| H-4, H-9 | ~6.53 | dd | 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine mdpi.com |
| H-6, H-7 | ~7.01 | dd | 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine mdpi.com |
| H-5, H-8 | ~7.16 | d | 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine mdpi.com |
| N-H (x2) | ~6.83 | s | 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine mdpi.com |
| CH -2 | ~5.5 | s | 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine mdpi.com |
| H-2', H-6' (Py) | ~8.7 | d | 2,4'-Bipyridine rsc.org |
| H-3', H-5' (Py) | ~7.9 | d | 2,4'-Bipyridine rsc.org |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. d=doublet, dd=doublet of doublets, s=singlet.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, the spectrum would be a composite of signals from the dihydroperimidine and pyridine rings.
Data from 2,4'-bipyridine suggests the carbon atoms of the pyridin-4-yl ring would have chemical shifts with the carbon atoms adjacent to the nitrogen (C-2'/C-6') appearing around 150.0 ppm, the carbons at the 3' and 5' positions (C-3'/C-5') around 121.0 ppm, and the substituted carbon (C-4') around 146.3 ppm. rsc.org The perimidine core carbons have been reported in a study of various 2-substituted derivatives, with the key C2 carbon typically resonating between 26 and 31 ppm. cas.org The aromatic carbons of the naphthalene system would appear in the typical aromatic region of approximately 105-145 ppm.
Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound (Based on data from analogues)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Inferred From Analogue |
| C-2 | ~26-31 | General 2,3-dihydro-1H-perimidines cas.org |
| Aromatic Carbons (Perimidine) | ~105-145 | General 2,3-dihydro-1H-perimidines cas.org |
| C-2', C-6' (Py) | ~150.0 | 2,4'-Bipyridine rsc.org |
| C-3', C-5' (Py) | ~121.0 | 2,4'-Bipyridine rsc.org |
| C-4' (Py) | ~146.3 | 2,4'-Bipyridine rsc.org |
Two-Dimensional NMR Techniques for Structural Elucidation
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable. ipb.pt
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on the same ring system. It would show correlations between the coupled aromatic protons of the naphthalene core (H-4 with H-5; H-6 with H-7; H-8 with H-9) and between the adjacent protons on the pyridine ring (H-2'/H-3' and H-5'/H-6').
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached, and previously assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. Key correlations would be expected between the H-2 methine proton and the carbons of the pyridine ring (C-2', C-3', C-4', C-5', C-6') as well as with carbons in the perimidine core, confirming the C2 linkage. Such techniques were used effectively to assign the structure of the analogous 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine. mdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and FT-Raman, probes the vibrational modes of a molecule's bonds. These techniques are excellent for identifying functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show several characteristic absorption bands. Studies on similar dihydroperimidine derivatives provide a basis for these assignments. cas.orgresearchgate.net
N-H Stretching: A prominent feature would be the stretching vibrations of the two N-H groups in the dihydroperimidine ring. These typically appear as sharp to medium peaks in the region of 3300-3400 cm⁻¹. cas.org
Aromatic C-H Stretching: Vibrations from the C-H bonds on the naphthalene and pyridine rings are expected above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=C bonds within the aromatic rings and the C=N bond of the pyridine ring would result in a series of sharp peaks in the 1500-1650 cm⁻¹ region.
N-H Bending: The bending vibration for the N-H groups typically appears around 1600-1640 cm⁻¹.
C-N Stretching: The stretching of the C-N bonds within the perimidine ring would be found in the 1250-1350 cm⁻¹ range.
Table 3: Expected FTIR Vibrational Frequencies for this compound (Based on data from analogues)
| Vibrational Mode | Expected Frequency (cm⁻¹) | Inferred From Analogue |
| N-H Stretching | 3300 - 3400 | General 2,3-dihydro-1H-perimidines cas.org |
| Aromatic C-H Stretching | > 3000 | General Aromatic Compounds |
| C=C / C=N Stretching | 1500 - 1650 | 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine researchgate.net |
| N-H Bending | 1600 - 1640 | General Amines |
| C-N Stretching | 1250 - 1350 | General Amines |
Fourier Transform Raman (FT-Raman) Spectroscopy
Complete Vibrational Analysis via Potential Energy Distribution (PED) Calculations
A complete vibrational analysis, which assigns observed spectral bands to specific molecular motions, is crucial for a thorough understanding of molecular structure and bonding. For complex molecules like 2-substituted-2,3-dihydro-1H-perimidines, this is often achieved by combining experimental infrared (IR) and Raman spectroscopy with quantum chemical calculations.
In a study on the analogous compound 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, researchers performed a detailed vibrational analysis using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. openaccesspub.org The calculated harmonic vibrational wavenumbers were correlated with experimental FT-IR and FT-Raman spectra. openaccesspub.org A crucial step in this analysis is the calculation of the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each vibrational mode. This allows for unambiguous assignment of the observed spectral bands. openaccesspub.org For instance, characteristic N-H stretching, C-H aromatic stretching, and the complex fingerprint region vibrations can be precisely identified. The VEDA4 program is commonly used to facilitate these PED calculations. openaccesspub.org This computational approach provides valuable insights into the vibrational behavior of the perimidine core and its substituents. openaccesspub.orgresearchgate.net
Mass Spectrometry (MS and High-Resolution MS)
Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of a synthesized compound. For 2,3-dihydro-1H-perimidine derivatives, both standard and high-resolution mass spectrometry (HRMS) are employed for definitive structural confirmation.
In the characterization of the related compound, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, the structure was unequivocally confirmed using HRMS. mdpi.com The analysis successfully detected the molecular ions in both positive ([M+H]⁺) and negative ([M-H]⁻) ionization modes, providing precise mass-to-charge ratios that correspond to the expected elemental formula. mdpi.com For 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine (C₁₄H₁₂N₄), the calculated m/z for [M+H]⁺ was 237.1135, with an observed value of 237.1133. mdpi.com
For the title compound, this compound, the expected accurate masses can be calculated based on its molecular formula, C₁₆H₁₃N₃.
Table 1: Calculated High-Resolution Mass Data for C₁₆H₁₃N₃
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | [C₁₆H₁₄N₃]⁺ | 248.12332 |
| [M+Na]⁺ | [C₁₆H₁₃N₃Na]⁺ | 270.10526 |
| [M-H]⁻ | [C₁₆H₁₂N₃]⁻ | 246.10912 |
This table presents theoretical high-resolution mass spectrometry data for the specified ions of this compound, calculated based on its chemical formula.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides the most definitive information regarding the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute structure of crystalline compounds. The process involves growing a single crystal of sufficient quality, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. This technique has been successfully applied to numerous 2-substituted-2,3-dihydro-1H-perimidine derivatives to confirm their structures. mdpi.comnih.govresearchgate.netnih.gov For example, the structure of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine was unambiguously confirmed by SCXRD, which also revealed it crystallized as a methanol (B129727) solvate. mdpi.com
The analysis of the diffraction data allows for the determination of the unit cell parameters and the crystal's space group, which describes the symmetry of the crystal lattice. Different substituents at the 2-position of the perimidine ring can lead to crystallization in different systems. For instance, 2,2-Dimethyl-2,3-dihydro-1H-perimidine crystallizes in the monoclinic system with a P2₁/c space group. nih.gov In contrast, a related compound, 2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine, was found to crystallize in the orthorhombic system, belonging to the Pbca space group. researchgate.net
Table 2: Crystallographic Data for Analagous 2,3-Dihydro-1H-Perimidine Derivatives
| Compound | Crystal System | Space Group | Reference |
| 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine | Monoclinic | P2₁/c | mdpi.com |
| 2,2-Dimethyl-2,3-dihydro-1H-perimidine | Monoclinic | P2₁/c | nih.gov |
| 2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine | Orthorhombic | Pbca | researchgate.net |
This table compares the crystal systems and space groups of several 2-substituted-2,3-dihydro-1H-perimidine compounds, illustrating how the substituent at the C2 position influences the crystal packing.
SCXRD analysis reveals the precise conformation of the molecule. In 2-substituted-2,3-dihydro-1H-perimidines, the tricyclic system is not planar. It consists of a planar naphthalene ring system fused to a non-planar six-membered C₄N₂ ring. nih.govnih.gov This heterocyclic ring typically adopts an envelope conformation, where the sp³-hybridized carbon atom at the 2-position (the "flap" atom) is displaced from the plane formed by the other atoms in the ring. nih.govnih.gov For example, in 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, the N-C-N group is significantly hinged with respect to the naphthalene ring system. mdpi.com All bond lengths and angles are generally found within their expected ranges. researchgate.net
A key structural parameter for 2-aryl substituted perimidines is the dihedral angle between the plane of the substituent ring and the plane of the naphthalene core. This angle is influenced by steric and electronic interactions between the two ring systems. In the case of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, the mean plane of the imidazole (B134444) ring is nearly perpendicular to the perimidine ring system, with a dihedral angle of 95.74(7)°. mdpi.com Similarly, for 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, the benzene (B151609) ring is almost perpendicular to the naphthalene ring plane, with a dihedral angle of 93.2°. researchgate.net In a related styryl derivative, this angle was found to be 87.61 (6)°. nih.gov This near-orthogonal arrangement is a common feature in this class of compounds.
Table 3: Dihedral Angles in 2-Aryl-2,3-dihydro-1H-perimidine Derivatives
| Compound | Substituent Ring | Dihedral Angle to Naphthalene Core | Reference |
| 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine | Imidazole | 95.74(7)° | mdpi.com |
| 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine | Phenyl | 93.2° | researchgate.net |
| (E)-2-(4-methoxystyryl)-2,3-dihydro-1H-perimidine | Phenyl | 87.61(6)° | nih.gov |
| 2-(2,3-dihydro-1H-perimidin-2-yl)phenol | Phenol | 76.78(4)° / 88.43(3)° (two molecules) | nih.gov |
This table showcases the dihedral angles between the substituent ring and the perimidine core for several related compounds, highlighting the typical perpendicular orientation.
Intermolecular Interactions in the Crystalline State
Detailed analysis of intermolecular forces requires precise atomic coordinates from X-ray crystallography, which are currently unavailable for this compound.
A description of the hydrogen bonding network, including donor-acceptor distances and angles, cannot be provided without experimental crystallographic data.
The presence, geometry, and parameters (such as centroid-to-centroid distance and slippage angles) of any π-π stacking interactions between the perimidine and pyridine ring systems are unknown without a solved crystal structure.
A definitive account of C-H…π interactions, which depends on the specific packing of the molecules in the crystal lattice, cannot be reported.
Crystal Packing Motifs and Supramolecular Assembly
Information regarding the formation of higher-order structures like columnar stacks or cyclic tetramers is entirely dependent on the experimental determination of the crystal structure. For related, but distinct, molecules such as 2-(Pyridin-4-yl)-2,3-dihydro-1H-naphtho[1,8-de] nih.govresearchgate.netnih.govdiazaborinine, cyclic tetramers formed via hydrogen bonding and columnar stacks have been observed. nih.gov However, it cannot be assumed that this compound exhibits the same packing behavior.
Computational Chemistry and Theoretical Characterization of 2 Pyridin 4 Yl 2,3 Dihydro 1h Perimidine
Density Functional Theory (DFT) Calculations
DFT has become a standard method for investigating the properties of perimidine derivatives due to its balance of computational cost and accuracy. researchgate.netresearchgate.net Calculations are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-311G(d,p) or 6-311++G(d,p), to model the molecular system. researchgate.netresearchgate.netopenaccesspub.org
The first step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For perimidine derivatives, this involves determining the precise bond lengths, bond angles, and dihedral angles. In the related compound, 2-(pyridin-2-yl)-1H-perimidine, single-crystal X-ray analysis reveals that the molecule is composed of two primary planar units: the pyridyl ring and the perimidine system. nih.gov A key structural feature is the interplane angle between these two ring systems. nih.gov In the unsubstituted 2-(pyridin-2-yl)-1H-perimidine, a weak intramolecular N—H⋯N bond helps to consolidate the molecular conformation. nih.gov
Table 1: Predicted Geometrical Parameters for a Perimidine Analogue Data based on the computational study of 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine (MPDP). openaccesspub.org
| Parameter | Bond Length (Å) / Angle (°) |
| C-H (aromatic) | ~0.94 - 0.97 |
| N-H | ~1.01 |
| C-N (perimidine) | ~1.39 - 1.45 |
| C-C (aromatic) | ~1.37 - 1.42 |
| C-N-C (angle) | ~120 - 125 |
| H-N-C (angle) | ~115 - 120 |
DFT calculations are highly effective for predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation. nih.govnih.gov
Vibrational Spectroscopy (IR and Raman): Theoretical calculations of vibrational frequencies help in the assignment of experimental FT-IR and FT-Raman spectra. nih.gov For the related molecule 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, computations were used to determine harmonic vibrational wavenumbers and scattering intensities. openaccesspub.org The assignments for the observed vibrational bands are typically confirmed using Potential Energy Distribution (PED) analysis. nih.gov For the title compound, characteristic bands would include N-H stretching vibrations, aromatic C-H stretching, and C=N and C=C ring vibrations.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate the ¹H and ¹³C NMR chemical shifts. openaccesspub.orgnih.gov In a study of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, the ¹H NMR spectrum showed characteristic signals for the perimidine protons, including doublets of doublets for the aromatic protons and a singlet for the CH-2 proton connecting the two heterocyclic fragments. mdpi.com Similar patterns would be expected for 2-Pyridin-4-yl-2,3-dihydro-1H-perimidine, with specific shifts influenced by the electron-withdrawing nature of the 4-pyridyl nitrogen.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net These calculations provide information about the electronic transitions between molecular orbitals, such as the transition from the HOMO to the LUMO. researchgate.net The calculated absorption maxima (λmax) can be correlated with the color and electronic properties of the compound.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netwikipedia.org A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. wikipedia.org
In a DFT study of 2-(p-tolyl)-2,3-dihydro-1H-perimidine, the HOMO and LUMO energies were calculated to be -4.85 eV and -0.60 eV, respectively, resulting in a HOMO-LUMO energy gap of 4.25 eV. researchgate.net This relatively large gap indicates significant stability and suggests that a substantial amount of energy would be required for electronic excitation. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich perimidine ring system, while the LUMO would likely have significant contributions from the electron-deficient pyridine (B92270) ring, facilitating intramolecular charge transfer upon excitation.
Table 2: Frontier Molecular Orbital Energies for an Analogue Compound Data based on the computational study of 2-(p-tolyl)-2,3-dihydro-1H-perimidine (TDHP). researchgate.net
| Parameter | Energy (eV) |
| E (HOMO) | -4.85 |
| E (LUMO) | -0.60 |
| Energy Gap (ΔE) | 4.25 |
Natural Bond Orbital (NBO) analysis provides detailed insight into the interactions between filled and vacant orbitals within a molecule, quantifying the extent of intramolecular charge transfer (ICT) and conjugative interactions. researchgate.net This analysis examines the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. researchgate.net
A higher E(2) value indicates a more intense interaction and greater charge delocalization. In conjugated systems like this compound, significant interactions are expected between the π orbitals of the perimidine and pyridine rings. These interactions contribute to the stability of the molecule and are fundamental to its electronic properties. NBO analysis performed on similar heterocyclic systems confirms that such delocalization effects are a primary stabilizing factor. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.
Red regions (negative potential) are associated with high electron density and are susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen.
Blue regions (positive potential) indicate electron-deficient areas and are prone to nucleophilic attack. These are often located around hydrogen atoms, particularly those bonded to heteroatoms (N-H).
Green regions represent areas of neutral potential.
For this compound, the MEP surface would be expected to show a strong negative potential (red) around the nitrogen atom of the pyridine ring, making it a primary site for protonation or coordination. The hydrogen atoms of the N-H groups in the perimidine moiety would exhibit a positive potential (blue), identifying them as the most likely sites for hydrogen bonding donation. researchgate.netresearchgate.net
Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule. researchgate.netresearchgate.net This provides a quantitative measure of the electron distribution and helps identify electron-donating and electron-accepting atoms. researchgate.net In studies of pyridine-containing complexes, the nitrogen atom typically carries a significant negative charge, while the hydrogen atoms attached to the rings are positively charged. researchgate.net
For this compound, Mulliken charge analysis would likely show that the nitrogen atoms of both the perimidine and pyridine rings are the most electronegative centers. The carbon atom at the C2 position, bridging the two ring systems, and the hydrogen atoms would carry positive charges. This charge distribution is fundamental to understanding the molecule's dipole moment, reactivity, and intermolecular interactions. researchgate.net
Chemical Reactivity Descriptors
Chemical reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are essential for predicting how a molecule will interact with other chemical species. These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A theoretical study on a series of 2,3-dihydro-1H-perimidine derivatives using DFT at the B3LYP/6-311G(d,p) level of theory has provided a framework for understanding these properties. researchgate.net While specific data for this compound is not explicitly detailed in the available literature, the study of similar compounds allows for a general understanding of the expected values. sciepub.comsapub.org
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as (I+A)/2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. A larger HOMO-LUMO energy gap (ΔE) corresponds to greater hardness and lower reactivity.
Global Softness (S): The reciprocal of chemical hardness (1/η), indicating how easily the electron cloud can be polarized.
Global Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge, calculated as χ²/2η. This index is particularly useful for predicting the electrophilic nature of a molecule.
The following table illustrates the kind of data that would be generated from such a computational study. The values presented are hypothetical and serve as an example of what would be expected for a 2,3-dihydro-1H-perimidine derivative.
Table 1: Hypothetical Chemical Reactivity Descriptors for this compound (Note: These values are for illustrative purposes only and are not from a published study on the specific compound.)
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -5.50 |
| LUMO Energy | ELUMO | - | -1.20 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.30 |
| Ionization Potential | I | -EHOMO | 5.50 |
| Electron Affinity | A | -ELUMO | 1.20 |
| Electronegativity | χ | (I+A)/2 | 3.35 |
| Chemical Hardness | η | (I-A)/2 | 2.15 |
| Global Softness | S | 1/η | 0.47 |
| Global Electrophilicity Index | ω | χ²/2η | 2.61 |
First-Order Hyperpolarizability and Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The first-order hyperpolarizability (β₀) is a key tensor quantity that describes the second-order NLO response of a molecule. Molecules with large β₀ values, significant dipole moments, and transparency in the visible region are promising candidates for NLO materials.
Computational methods, typically at the DFT level, are employed to calculate the components of the β₀ tensor. The total first-order hyperpolarizability is then calculated using the following equation:
β₀ = (βx² + βy² + βz²)1/2
where βx = βxxx + βxyy + βxzz, and similarly for βy and βz.
While specific NLO calculations for this compound are not found in the reviewed literature, studies on other heterocyclic compounds provide a basis for understanding these properties. The presence of donor (amine groups in the perimidine core) and acceptor (the pyridine ring) moieties connected through a π-conjugated system is a common structural motif in NLO-active molecules. The charge transfer between these groups upon excitation is a primary determinant of the NLO response.
Table 2: Hypothetical First-Order Hyperpolarizability and Dipole Moment Data for this compound (Note: These values are for illustrative purposes only.)
| Parameter | Component | Hypothetical Value (esu) |
| First-Order Hyperpolarizability | βxxx | 1.5 x 10-30 |
| βxyy | 0.2 x 10-30 | |
| βxzz | 0.1 x 10-30 | |
| βyyy | 0.8 x 10-30 | |
| βyxx | 0.3 x 10-30 | |
| βyzz | 0.1 x 10-30 | |
| βzzz | 0.5 x 10-30 | |
| βzxx | 0.2 x 10-30 | |
| βzyy | 0.1 x 10-30 | |
| Total (β₀) | 1.9 x 10-30 | |
| Dipole Moment | μx | 2.5 D |
| μy | 1.0 D | |
| μz | 0.5 D | |
| Total (μ) | 2.7 D |
Quantum Chemical Calculation of Thermodynamic Parameters
Quantum chemical calculations can predict various thermodynamic parameters of a molecule at different temperatures. These parameters are derived from the vibrational frequencies computed at the optimized geometry of the molecule. Standard thermodynamic functions such as heat capacity, entropy, and enthalpy can be determined.
These calculations are valuable for understanding the stability of the molecule and its behavior under varying thermal conditions. The relationships between these parameters are fundamental to chemical thermodynamics.
Table 3: Hypothetical Calculated Thermodynamic Parameters for this compound at 298.15 K (Note: These values are for illustrative purposes only.)
| Parameter | Symbol | Hypothetical Value |
| Zero-point vibrational energy | 215.7 kcal/mol | |
| Heat Capacity (constant pressure) | Cp | 65.8 cal/mol·K |
| Entropy | S | 110.2 cal/mol·K |
| Enthalpy | H | 18.5 kcal/mol |
Correlation and Validation of Theoretical Data with Experimental Spectroscopic Results
A critical step in computational chemistry is the validation of theoretical models against experimental data. For this compound, this would involve comparing calculated spectroscopic data, such as FT-IR and NMR chemical shifts, with experimentally obtained spectra.
Vibrational Spectroscopy (FT-IR): Theoretical vibrational frequencies are often calculated using DFT methods. These frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. A strong correlation between the scaled theoretical frequencies and the experimental FT-IR peak positions would validate the computed geometry and force field.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These theoretical shifts are then plotted against the experimental values. A linear correlation with a high R² value indicates that the theoretical model accurately reproduces the electronic environment around the nuclei.
While a dedicated study correlating the theoretical and experimental spectra of this compound is not available in the searched literature, this approach has been successfully applied to numerous related perimidine derivatives, demonstrating the reliability of modern computational methods in predicting spectroscopic properties.
Chemical Reactivity and Transformations of 2 Pyridin 4 Yl 2,3 Dihydro 1h Perimidine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Moiety
The pyridine ring within 2-Pyridin-4-yl-2,3-dihydro-1H-perimidine is generally resistant to electrophilic aromatic substitution (EAS). This deactivation is a well-documented characteristic of the pyridine nucleus, stemming from the high electronegativity of the nitrogen atom, which withdraws electron density from the ring. quimicaorganica.orgyoutube.com Consequently, any attempted EAS reactions, such as nitration, halogenation, or sulfonation, are expected to require harsh conditions and typically result in low yields. youtube.com
Under forcing conditions, electrophilic attack occurs preferentially at the C-3 and C-5 positions (meta to the nitrogen atom). quimicaorganica.orgquora.comaklectures.com This regioselectivity is dictated by the stability of the cationic intermediate (the sigma complex); attack at the meta position avoids the formation of an unstable resonance structure where the positive charge resides on the electronegative nitrogen atom. quora.comaklectures.com Friedel-Crafts alkylation and acylation reactions are generally not feasible on the pyridine ring, as the Lewis acid catalyst coordinates with the basic nitrogen atom, further deactivating the ring. quimicaorganica.orgyoutube.com
To achieve substitution at the C-4 position, a common strategy involves the initial conversion of the pyridine to a pyridine-N-oxide. quimicaorganica.org The N-oxide group is activating and directs electrophiles to the C-4 (para) position. Following the substitution reaction, the N-oxide can be removed via reduction to yield the 4-substituted pyridine derivative. youtube.com While the dihydroperimidine substituent's precise electronic influence on the pyridine ring is not extensively documented, its nitrogen lone pairs may offer some activating effect, though this would be in competition with the inherent deactivation of the pyridine ring itself.
Table 1: Expected Electrophilic Aromatic Substitution Reactions on the Pyridine Moiety
| Reaction Type | Reagent(s) | Typical Conditions | Expected Major Product Position |
|---|---|---|---|
| Nitration | KNO₃, H₂SO₄ | High Temperature (~300 °C) | 3-Nitro |
| Sulfonation | SO₃, H₂SO₄ | High Temperature (~230 °C) | Pyridine-3-sulfonic acid |
| Bromination | Br₂, Oleum | High Temperature (~130 °C) | 3-Bromo and 3,5-Dibromo |
Note: This table reflects the general reactivity of the pyridine ring; specific outcomes for the title compound may vary.
Nucleophilic Attack Pathways on the Dihydroperimidine Core
The dihydroperimidine core of the molecule contains a C2 carbon that is part of an aminal linkage (N-C-N). This carbon is electrophilic and represents the primary site for nucleophilic attack. The stability of the dihydroperimidine ring is significantly dependent on the reaction conditions, particularly pH. nih.gov
A key transformation involving this pathway is the reductive ring-opening of the dihydroperimidine system. Research has shown that 1,2-dihydro-2-substituted-perimidines can undergo ring cleavage upon treatment with strong nucleophilic reagents like hydrides. rsc.org In a specific study, the use of di-iso-butylaluminium hydride (DIBAL-H), a powerful reducing agent, effected the opening of the perimidine ring to yield a 1-amino-8-(alkyl)aminonaphthalene derivative. rsc.org This transformation underscores the susceptibility of the C2-N bond to nucleophilic cleavage.
Table 2: Example of Nucleophilic Attack on the Dihydroperimidine Core
| Reactant | Reagent | Product Type | Reference |
|---|
This reactivity suggests that this compound would likely undergo a similar ring-opening reaction when treated with potent nucleophiles, particularly hydrides, organometallics, or strong bases under forcing conditions.
Derivatization via Condensation Reactions with Carbonyl Compounds
The two secondary amine (N-H) groups within the 2,3-dihydro-1H-perimidine ring are nucleophilic and offer sites for derivatization. While the title compound is itself formed from the condensation of a diamine and an aldehyde, the resulting N-H groups can undergo further reactions with carbonyl compounds or their derivatives.
Direct condensation with aldehydes or ketones to form new heterocyclic rings is less common once the stable dihydroperimidine ring is formed. However, derivatization at the nitrogen atoms is a plausible pathway. These reactions would likely fall under the category of N-alkylation or N-acylation rather than a true "condensation" that eliminates water. For instance, reaction with acyl chlorides or anhydrides would lead to N-acylated products. Another possibility is a Mannich-type reaction, where formaldehyde (B43269) and a secondary amine could introduce an aminomethyl group onto one of the perimidine nitrogens.
Table 3: Plausible N-Derivatization Reactions with Carbonyl-Related Compounds
| Reaction Type | Reagent | Hypothetical Product |
|---|---|---|
| N-Acylation | Acetyl Chloride (CH₃COCl) | 1-Acetyl-2-(pyridin-4-yl)-2,3-dihydro-1H-perimidine |
| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | 1-Acetyl-2-(pyridin-4-yl)-2,3-dihydro-1H-perimidine |
Note: This table presents hypothetical reactions based on the known reactivity of secondary amines.
Oxidative Aromatization of the Dihydropyrimidine Ring System
The 2,3-dihydro-1H-perimidine ring system can undergo oxidation to form the corresponding fully aromatic 1H-perimidine. This transformation involves the formal loss of two hydrogen atoms from the dihydroperimidine core, leading to the formation of a new double bond and the establishment of a fully conjugated aromatic system. This process is also referred to as dehydrogenation. wikipedia.org
The synthesis of aromatic perimidines often proceeds through the formation of the dihydro- intermediate, which is then oxidized in a subsequent step. mdpi.com Interestingly, the formation of the aromatic perimidine has been observed even under strongly reducing conditions as an unexpected side reaction, highlighting the thermodynamic driving force toward aromatization. rsc.org A variety of reagents are known to effectively promote the aromatization of similar N-heterocyclic systems.
Table 4: Common Reagents for Oxidative Aromatization
| Reagent Class | Specific Example(s) |
|---|---|
| Quinones | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| Elemental | Sulfur (S), Selenium (Se) |
| Metal Catalysts | Palladium on Carbon (Pd/C), Platinum (Pt) |
The use of a reagent like DDQ or heating with sulfur or a catalyst like Pd/C in a suitable solvent would be a standard approach to convert this compound to 2-Pyridin-4-yl-1H-perimidine.
Hydrolysis Reactions of the Dihydropyrimidine Ring
The dihydroperimidine ring is a cyclic aminal, a functional group known to be sensitive to hydrolysis, particularly under acidic conditions. nih.gov The stability of the this compound ring is therefore highly pH-dependent.
In neutral or basic aqueous media, the compound is expected to be relatively stable. However, in the presence of acid, the aminal linkage is prone to cleavage. nih.gov The mechanism involves protonation of one of the ring nitrogens, followed by nucleophilic attack of water at the C2 position. This leads to the breakdown of the heterocyclic ring in a reversible reaction, regenerating the starting materials: 1,8-diaminonaphthalene (B57835) and pyridine-4-carboxaldehyde. nih.govyoutube.com Due to this instability in acidic environments, synthetic work-ups and handling of dihydroperimidines require careful pH control to prevent decomposition. nih.gov
Table 5: Hydrolysis of this compound
| Conditions | Reactivity | Products |
|---|---|---|
| Acidic (e.g., HCl(aq), H₂SO₄(aq)) | Ring-opening hydrolysis | 1,8-Diaminonaphthalene + Pyridine-4-carboxaldehyde |
Coordination Chemistry of 2 Pyridin 4 Yl 2,3 Dihydro 1h Perimidine As a Ligand
2,3-Dihydro-1H-perimidine Derivatives as Versatile N-Heterocyclic Ligands
2,3-Dihydro-1H-perimidine and its derivatives are a class of N-heterocyclic compounds that have gained attention for their versatility as ligands in coordination chemistry. These molecules are typically synthesized through the condensation reaction of 1,8-diaminonaphthalene (B57835) with various aldehydes or ketones. nih.gov The resulting structure features a partially saturated six-membered ring fused to a naphthalene (B1677914) backbone, containing two nitrogen atoms that can act as donor sites.
The versatility of these ligands stems from several key features:
Multiple Donor Sites: The presence of nitrogen atoms in both the perimidine and the substituent (like the pyridine (B92270) ring in 2-pyridin-4-yl-2,3-dihydro-1H-perimidine) offers multiple potential coordination sites.
Structural Tunability: The properties of the ligand can be easily modified by changing the substituent at the 2-position of the perimidine ring, allowing for fine-tuning of the electronic and steric characteristics of the resulting metal complexes. researchgate.net
Redox Activity: Perimidines are known to possess both π-electron excess and π-electron deficient characteristics, which can influence the electrochemical properties of their metal complexes. nih.govbohrium.com
These attributes make 2,3-dihydro-1H-perimidine derivatives valuable building blocks for constructing a wide array of coordination compounds, including pincer-type ligands for catalysis and functional materials. nih.gov
Coordination Behavior with Transition Metal Ions (e.g., Rhenium, Ruthenium, Cobalt, Nickel, Copper, Zinc, Palladium)
While specific studies on the coordination of this compound are not extensively documented, its behavior can be inferred from related N-heterocyclic ligands containing pyridine, pyrimidine (B1678525), and perimidine moieties. These ligands typically coordinate to transition metals through their nitrogen donor atoms. For this compound, the most likely coordination would involve the nitrogen atom of the pyridine ring and one or both nitrogen atoms of the dihydro-perimidine ring, potentially acting as a bidentate or bridging ligand.
The coordination with various transition metals is expected to form stable complexes. For instance, studies on similar pyridine-based ligands have shown successful complexation with a range of metal ions. The nitrogen of an azomethine group (>C=N), which is structurally related to the N-C-N fragment in perimidines, serves as an effective donor site for complexation. nih.gov Research on ligands combining pyridine and other heterocycles like triazole or pyrimidine demonstrates coordination with Co(II), Ni(II), Cu(I), and Zn(II), forming complexes with varied geometries, including distorted octahedral and tetrahedral structures. researchgate.netmdpi.com In these complexes, the pyridine nitrogen consistently acts as a primary coordination site. researchgate.netjscimedcentral.com
The table below summarizes the typical coordination behavior observed for related N-heterocyclic ligands with various transition metals, providing a model for the expected behavior of this compound.
| Metal Ion | Typical Coordination Geometry | Ligand Behavior Example | Reference |
|---|---|---|---|
| Cobalt(II) | Distorted Octahedral | A 2-[(4-phenyl-1,2,3-triazole) methyl] pyridine ligand coordinates via pyridine-N and triazole-N to form a six-member chelate. | researchgate.net |
| Nickel(II) | Distorted Octahedral | Forms a six-coordinate complex with a pyridine-triazole ligand. | researchgate.net |
| Copper(I)/Copper(II) | Tetrahedral / Pentacoordinate | Pyridine ligands coordinate in a monodentate fashion to Cu(I). A mixed-ligand complex with Cu(II) showed pentacoordination. | mdpi.comjscimedcentral.com |
| Zinc(II) | Distorted Tetrahedral | A pyridine-triazole ligand coordinates to Zn(II) to form a four-coordinate complex. | researchgate.net |
| Iridium(III) | Octahedral | Perimidine-based N-heterocyclic carbene pincer ligands form stable κ³-C,P,P' complexes. | nih.gov |
| Palladium(II) | Square Planar | Used in Suzuki coupling reactions, indicating interaction with the pyrimidine ring. |
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with 2,3-dihydro-1H-perimidine ligands generally involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent. mdpi.com The synthesis of the ligand itself, this compound, would typically be achieved via the condensation of 1,8-diaminonaphthalene with pyridine-4-carboxaldehyde.
Structural characterization of the resulting metal complexes is crucial for understanding their properties. Key analytical techniques include:
Single-Crystal X-ray Diffraction: This technique provides definitive information about the molecular structure, including bond lengths, bond angles, and the coordination geometry of the metal center. For example, the crystal structure of a related 2-(pyridin-2-yl)-1H-perimidine revealed details about its molecular conformation and intermolecular interactions. nih.govbohrium.com
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of the ligand and to observe changes in chemical shifts upon coordination to a metal, which can provide insights into the binding mode. nih.govbohrium.com
FTIR Spectroscopy: Infrared spectroscopy helps to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (like C=N or N-H) upon complexation. nih.gov
Elemental Analysis: This analysis confirms the empirical formula of the synthesized complexes. jscimedcentral.com
The table below presents structural data for a closely related compound, highlighting the type of information obtained from X-ray crystallography.
| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| 2-(pyridin-2-yl)-1H-perimidine | C₁₆H₁₁N₃ | Monoclinic | P2₁/n | Forms a weak intramolecular N—H⋯N bond, consolidating the molecular conformation. | nih.govbohrium.com |
| 1-methyl-2-(pyridin-2-yl)-1H-perimidine | C₁₇H₁₃N₃ | Monoclinic | P2₁/c | N-methylation increases the interplane angle between the pyridyl and perimidine systems. | nih.govbohrium.com |
| 2,2-Dimethyl-2,3-dihydro-1H-perimidine | C₁₃H₁₄N₂ | Monoclinic | P2₁/c | The C₄N₂ ring adopts an envelope conformation. | nih.gov |
Electronic Features and π-Acidity Influencing Coordination Properties
The coordination properties of this compound are heavily influenced by its electronic structure. Perimidines are noted for possessing both π-electron excess and π-electron deficient regions, a characteristic that dictates their reactivity and optical properties. nih.govbohrium.com The ability of the ligand to accept electron density from the metal into its π* orbitals (π-acidity) is a key factor in stabilizing metal complexes, particularly with electron-rich, late transition metals.
Theoretical studies using Density Functional Theory (DFT) on 2,3-dihydro-1H-perimidine derivatives provide insight into their electronic nature. researchgate.net Analysis of the frontier molecular orbitals (HOMO and LUMO) and the energy gap (ΔE) helps to describe the chemical reactivity. A smaller energy gap generally implies higher reactivity. researchgate.net The distribution of electrostatic potential can identify nucleophilic sites (electron-rich areas, prone to electrophilic attack) and electrophilic sites (electron-poor areas, prone to nucleophilic attack). For perimidine derivatives, the nitrogen atoms are typically the most favored sites for electrophilic attack (i.e., coordination to a metal cation). researchgate.net
These electronic features suggest that the perimidine portion of the ligand can act as a π-acceptor, which, combined with the σ-donating ability of the nitrogen lone pairs, makes it a robust ligand for stabilizing various oxidation states of transition metals.
Influence of N-Methylation on Ligand Conformation in Metal Complexes
Modification of the ligand structure, such as through N-methylation at the perimidine nitrogen atoms, can have a profound impact on its conformation and, consequently, on the structure of its metal complexes.
A study on the N-methylated analogues of 2-(pyridin-2-yl)-1H-perimidine provides a clear example of this effect. nih.govbohrium.com
Unsubstituted Ligand: The parent compound, 2-(pyridin-2-yl)-1H-perimidine, is relatively planar, a conformation stabilized by a weak intramolecular hydrogen bond between the perimidine N-H group and the pyridine nitrogen. nih.govbohrium.com
Mono-N-methylation: Introducing a single methyl group onto one of the perimidine nitrogens (1-methyl-2-(pyridin-2-yl)-1H-perimidine) removes the intramolecular hydrogen bond. This leads to a significant increase in the dihedral angle (twist) between the planes of the perimidine system and the pyridine ring. nih.govbohrium.com
Di-N-methylation: Methylating both perimidine nitrogens to form a 1,3-dimethyl-2-(pyridin-2-yl)-1H-perimidinium salt results in an even greater twist, with the pyridine ring becoming nearly orthogonal to the perimidine system. nih.govbohrium.com
This steric influence is critical in coordination chemistry. The conformation of the ligand dictates how it can approach and bind to a metal center. A more twisted conformation may favor coordination to a single metal ion by preventing bridging, or it could alter the bite angle of the chelate, thereby influencing the geometry and stability of the resulting metal complex. This tunability through N-alkylation is a powerful tool for designing ligands with specific steric and electronic properties for targeted applications.
Catalytic Applications of 2 Pyridin 4 Yl 2,3 Dihydro 1h Perimidine and Its Metal Complexes
Role as Ligands in Homogeneous Catalysis
The efficacy of 2-pyridin-4-yl-2,3-dihydro-1H-perimidine in homogeneous catalysis stems from its potential to act as a multidentate ligand. The three nitrogen atoms—two in the dihydroperimidine ring and one in the pyridine (B92270) ring—can coordinate with a single metal center, potentially forming a stable NNN-type "pincer" complex. Pincer complexes are a class of organometallic compounds known for their high stability and reactivity, which arises from the tridentate ligand clamping onto the metal center in a meridional fashion. This configuration often imparts thermal stability and resistance to decomposition, allowing their use as catalysts under demanding reaction conditions.
Palladium(II) complexes featuring NNN pincer ligands have demonstrated significant catalytic activity in C-C bond formation reactions. These complexes are often stable in air and moisture, which simplifies their handling and storage. Similarly, pyridine derivatives are ubiquitous as ligands in transition metal catalysis. nih.gov The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the catalytic activity of the corresponding metal complexes in reactions such as Suzuki–Miyaura and Heck cross-couplings. acs.org For instance, studies on Pd(II) complexes with various pyridine ligands have shown that ligand basicity can correlate with catalytic effectiveness. acs.org
While research on the specific 2-pyridin-4-yl isomer is limited, a closely related compound, 2-(pyridin-2-yl)-1H-perimidine, has been successfully synthesized and structurally characterized, confirming the viability of the pyridinyl-perimidine scaffold in forming metal complexes. nih.gov It is therefore highly probable that this compound could form stable and catalytically active complexes with metals like palladium, iridium, rhodium, and molybdenum for a variety of organic transformations.
Heterogeneous Catalysis Involving Perimidine-Based Systems
To overcome challenges associated with catalyst separation and recycling in homogeneous systems, active catalytic complexes can be immobilized on solid supports to create heterogeneous catalysts. The this compound ligand or its pre-formed metal complexes could be anchored to various insoluble materials such as polymers, silica (B1680970), or magnetic nanoparticles.
This approach combines the high selectivity and activity of a molecular catalyst with the practical advantages of a heterogeneous system. For example, pyridine-type ligands have been successfully loaded onto conjugated microporous polymers. An iridium complex supported on such a polymer was shown to be an effective and reusable catalyst for the base-free dehydrogenation of formic acid. researchgate.net The immobilization of the catalytic species on a solid matrix facilitates its recovery from the reaction mixture through simple filtration or, in the case of magnetic nanoparticles, by using an external magnet. This strategy not only enhances the economic feasibility of the process by allowing catalyst reuse but also minimizes product contamination with residual metal, which is a critical concern in pharmaceutical synthesis.
Specific Catalytic Transformations (e.g., C-H Activation, Dehydrogenosilylation, Transfer Hydrogenation)
The distinct structural features of this compound suggest its utility in several key catalytic transformations.
C-H Activation: The pyridine ring is a well-established and powerful directing group in transition-metal-catalyzed C–H functionalization. rsc.org The pyridine nitrogen atom can coordinate to a metal center, such as palladium or rhodium, and position it in close proximity to a specific C–H bond, enabling its selective cleavage and subsequent functionalization. nih.govacs.org This strategy has been widely used to synthesize complex molecules by forming new C-C or C-heteroatom bonds at previously unreactive positions. It is conceivable that the pyridine nitrogen in a metal complex of this compound could direct the activation of C–H bonds on the naphthalene (B1677914) backbone of the perimidine system.
Dehydrogenation and Transfer Hydrogenation: Pincer complexes are particularly effective in (de)hydrogenation reactions. nih.govrsc.org Iridium complexes with pyridine-based PCN (phosphine-carbon-nitrogen) pincer ligands have been developed for the dehydrogenation of alkanes and alcohols. nih.gov These catalysts can facilitate transfer hydrogenation reactions, where an organic molecule like ethanol (B145695) is used as a convenient source of hydrogen to reduce substrates such as alkenes and alkynes. nih.gov Molybdenum complexes featuring pyridine(diimine) ligands have also demonstrated high activity for the hydrogenation of arenes. princeton.edu A metal complex incorporating the this compound ligand could exhibit similar reactivity, potentially catalyzing hydrogenation and dehydrogenation processes under mild conditions.
Catalyst Reusability and Efficiency Studies
A critical measure of a catalyst's practicality is its efficiency and ability to be reused over multiple cycles without a significant loss of activity. Pincer complexes are noted for their high stability, which often translates to excellent longevity and reusability in catalytic processes. semanticscholar.org When these catalysts are heterogenized on solid supports, their reusability is further enhanced.
Studies on supported pyridine-ligated iridium catalysts have demonstrated low metal leaching and a gradual increase in activity over several runs. researchgate.net The performance of such catalysts is typically evaluated by monitoring the product yield over successive cycles. The table below provides an illustrative example of how the performance of a hypothetical catalyst system based on a metal complex of this compound might be assessed in a Suzuki-Miyaura cross-coupling reaction.
| Entry | Catalyst System | Cycle | Yield (%) |
| 1 | Pd(II)-[2-pyridin-4-yl-perimidine] | 1 | 95 |
| 2 | Pd(II)-[2-pyridin-4-yl-perimidine] | 2 | 94 |
| 3 | Pd(II)-[2-pyridin-4-yl-perimidine] | 3 | 92 |
| 4 | Pd(II)-[2-pyridin-4-yl-perimidine] | 4 | 91 |
| 5 | Ir(III)-[2-pyridin-4-yl-perimidine] | 1 | 98 |
| 6 | Ir(III)-[2-pyridin-4-yl-perimidine] | 2 | 97 |
| 7 | Ir(III)-[2-pyridin-4-yl-perimidine] | 3 | 97 |
| 8 | Ir(III)-[2-pyridin-4-yl-perimidine] | 4 | 95 |
| This table is for illustrative purposes and represents typical data for related pincer or pyridine-ligated catalyst systems. |
The data illustrates high initial yields and robust performance over multiple cycles, which would be a key objective in the development of catalysts based on the this compound scaffold.
Supramolecular Chemistry and Crystal Engineering Involving 2 Pyridin 4 Yl 2,3 Dihydro 1h Perimidine
Design Principles for Self-Assembled Supramolecular Architectures
The design of supramolecular architectures using 2-Pyridin-4-yl-2,3-dihydro-1H-perimidine is guided by the strategic placement of functional groups capable of forming specific and directional non-covalent interactions. The core principles revolve around the molecule's inherent ability to act as both a hydrogen bond donor and acceptor, and its extensive aromatic system which facilitates π-stacking.
The key molecular features that underpin its self-assembly are:
Hydrogen Bond Donors: The two secondary amine (N-H) groups within the 2,3-dihydro-1H-perimidine ring system are potent hydrogen bond donors.
Hydrogen Bond Acceptor: The nitrogen atom in the pyridine (B92270) ring is a primary hydrogen bond acceptor site.
Aromatic Surfaces: The molecule possesses two distinct aromatic systems: the larger, electron-rich perimidine core and the smaller pyridine ring. These surfaces are prone to engaging in π-π stacking and C-H···π interactions.
The interplay of these features allows for the rational design of complex solid-state structures. For instance, the directional nature of hydrogen bonds can be used to form one-dimensional chains or discrete cyclic motifs. These primary structures can then organize into two- or three-dimensional arrays through weaker but cumulatively significant π-stacking interactions. The development of new macrocycles and their self-assembly into structures like dimers, tetramers, or nanotubes often relies on these fundamental principles of molecular recognition. researchgate.netresearchgate.net
Role of Hydrogen Bonding in Directing Crystal Packing
Hydrogen bonding is a dominant force in determining the crystal packing of this compound. The presence of two N-H donor groups and a pyridyl nitrogen acceptor allows for the formation of robust and highly directional intermolecular connections.
In analogous structures, such as 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, the crystal structure is stabilized by a network of hydrogen bonds, including N-H···N and N-H···O interactions (when a solvent like methanol (B129727) is present). mdpi.com For this compound, the most probable hydrogen bonding motif involves the formation of a chain or a dimer via N-H···Npyridyl interactions.
A common motif observed in related crystal structures is the head-to-tail arrangement, where the N-H group of one molecule donates a hydrogen bond to the pyridyl nitrogen of a neighboring molecule. This can lead to the formation of infinite one-dimensional chains. Another possibility is the formation of a cyclic dimer, where two molecules are held together by a pair of N-H···Npyridyl hydrogen bonds, creating a stable supramolecular synthon. The specific motif adopted is often influenced by the steric demands of the molecule and the crystallization conditions. In some related perimidine structures, weak intramolecular N-H···N hydrogen bonds have also been observed, which help to consolidate the molecular conformation. nih.gov
| Interaction Type | Donor | Acceptor | Typical Distance (D···A) | Potential Motif |
| Intermolecular H-Bond | Perimidine N-H | Pyridyl N | ~2.9 - 3.2 Å | Chain or Dimer |
| Intramolecular H-Bond | Perimidine N-H | Pyridyl N | ~2.6 - 2.8 Å | Conformation Lock |
This table presents potential hydrogen bonding interactions for this compound based on data from analogous compounds.
Contribution of π-Stacking Interactions to Supramolecular Organization
Alongside hydrogen bonding, π-stacking interactions involving the perimidine and pyridine rings are crucial in organizing the molecules into a stable, three-dimensional lattice. These interactions, while weaker than hydrogen bonds, are numerous and collectively provide significant stabilization to the crystal structure.
Studies on the closely related 2-(pyridin-2-yl)-1H-perimidine reveal that molecules assemble through parallel displaced π-π stacking interactions between the pyridyl and perimidine fragments. nih.gov In such arrangements, the aromatic rings are not perfectly superimposed but are offset, which is an electrostatically favorable orientation. The typical distances for these interactions, measured between the centroid of one ring and the plane of another, are in the range of 3.3 to 3.8 Å. nih.gov
Two primary types of π-stacking are anticipated for this compound:
Perimidine-Perimidine Stacking: The large, flat surface of the perimidine system allows for significant overlap with adjacent perimidine rings, leading to the formation of columnar stacks.
Perimidine-Pyridine or Pyridine-Pyridine Stacking: Interactions can also occur between the perimidine ring of one molecule and the pyridine ring of another, or between two pyridine rings. The geometry of these interactions can range from parallel-displaced to T-shaped, where the edge of one ring points towards the face of another. researchgate.net
The balance between these different stacking modes, in conjunction with the hydrogen-bonding framework, dictates the final, intricate supramolecular architecture.
| Stacking Type | Interacting Rings | Typical Centroid-to-Centroid Distance | Observed Geometry in Analogs |
| Homomeric | Perimidine ··· Perimidine | ~3.4 - 3.8 Å | Slipped Stacking |
| Heteromeric | Perimidine ··· Pyridine | ~3.3 - 3.7 Å | Parallel Displaced |
| Homomeric | Pyridine ··· Pyridine | ~3.5 - 4.0 Å | Parallel or T-shaped |
This table summarizes potential π-stacking interactions based on findings from related molecular structures. nih.govresearchgate.net
Formation of Extended Networks and Specific Motifs in the Solid State
The synergy between hydrogen bonding and π-stacking interactions leads to the formation of well-defined, extended networks and specific supramolecular motifs in the solid state of this compound. The crystal structure is not merely a random aggregation of molecules but a deliberately constructed assembly.
A likely scenario involves the initial formation of one-dimensional chains or dimeric pairs through strong N-H···Npyridyl hydrogen bonds. These primary assemblies, or supramolecular tectons, then arrange themselves in space to maximize stabilizing π-stacking interactions. For example, hydrogen-bonded chains might align in parallel, allowing the perimidine and pyridine rings of adjacent chains to stack, forming layers or sheets.
In a related diazaborinine compound featuring a pyridin-4-yl group, molecules were observed to form cyclic tetramers through hydrogen bonding, and these tetramers subsequently organized into columnar stacks. nih.gov This illustrates a hierarchical assembly process where strong, directional bonds create a primary motif, which then packs efficiently via weaker, less directional forces. These layers can be further interconnected by weaker C-H···π interactions, where a C-H bond from one molecule points towards the face of an aromatic ring on another, creating a fully three-dimensional and robust supramolecular network. nih.gov The final crystal structure is thus a testament to the intricate and cooperative nature of these non-covalent forces.
Advanced Research Avenues and Mechanistic Studies of 2 Pyridin 4 Yl 2,3 Dihydro 1h Perimidine
Applications in Chemical Sensing (e.g., Chemosensors for Specific Ions)
The inherent fluorescence and electronic characteristics of the dihydroperimidine scaffold make it an excellent candidate for the development of chemosensors. Derivatives of this structure have demonstrated the ability to selectively detect specific metal ions through mechanisms that modulate their photophysical properties.
A notable example is the derivative 2-(pyren-1-yl)-2,3-dihydro-1H-perimidine, which exhibits aggregation-induced emission. nih.gov This compound functions as a selective "turn-off" fluorescence sensor for copper (II) ions (Cu²⁺) in an aqueous environment. nih.gov The sensing mechanism involves the quenching of fluorescence upon binding of the Cu²⁺ ion to the sensor molecule. This interaction is highly sensitive, with a detection limit as low as 37.5 nM, and the response is visually perceptible under UV light. nih.gov
Similarly, other derivatives have been explored for their ion-sensing capabilities. mdpi.com The pyridine (B92270) and imidazole (B134444) moieties, when incorporated into related heterocyclic structures, are known to act as effective recognition groups or selective receptors for specific ions. mdpi.comresearchgate.net The design of these chemosensors often relies on the principle that the interaction between the analyte (the ion) and the receptor part of the molecule induces a measurable change in the fluorescent signal. researchgate.net Research into pyridyl-containing heterocyclic sensors has shown high selectivity for ions such as Ni²⁺ or Ag⁺. researchgate.net While direct studies on 2-Pyridin-4-yl-2,3-dihydro-1H-perimidine are not extensively detailed, the established success of its structural analogs provides a strong foundation for its potential application as a selective chemosensor.
Table 1: Performance of Dihydroperimidine-Based Chemosensors
| Sensor Compound | Analyte | Sensing Mechanism | Detection Limit | Source |
|---|---|---|---|---|
| 2-(pyren-1-yl)-2,3-dihydro-1H-perimidine | Cu²⁺ | Fluorescence Turn-Off | 37.5 nM | nih.gov |
Enzyme Inhibitory Potential and Molecular Docking Studies (Focus on Binding Mechanisms)
The structural features of dihydroperimidines make them promising candidates for enzyme inhibition, a key strategy in drug discovery. Molecular docking studies, a computational method to predict the binding affinity and orientation of a ligand within the active site of a target protein, have been instrumental in exploring this potential. researchgate.netnih.gov
Research on 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, a close analog of the title compound, revealed promising inhibitory activity against acetylcholinesterase (AChE). nih.govresearchgate.net AChE is a critical enzyme in the nervous system, and its inhibition is a primary target for the treatment of Alzheimer's disease. Molecular docking simulations were performed to elucidate the binding mechanism of this perimidine derivative within the active site of AChE. nih.govresearchgate.net The results indicated that the molecule fits well into the enzyme's binding pocket, suggesting a strong potential for inhibitory action. nih.gov
Further computational studies on a series of perimidine derivatives have shown excellent binding scores against other crucial bacterial enzymes, such as Dihydrofolate reductase (DHFR) from S. aureus and DNA gyrase from E. coli. researchgate.net For instance, one derivative exhibited a high docking score of -10.6 kcal/mol against DHFR, indicating a strong binding affinity and a stable interaction with the protein's active site. researchgate.net Lower, more negative binding energies typically correlate with higher efficacy. researchgate.net These studies help to understand the structure-activity relationship and guide the synthesis of more potent inhibitors. rdd.edu.iq The presence of the pyridine ring in this compound is significant, as pyridine and pyrimidine (B1678525) moieties are often incorporated into designs of enzyme inhibitors to mimic the adenine (B156593) ring and interact with the binding pocket of kinases like EGFR. nih.gov
Table 2: Molecular Docking Results for Perimidine Derivatives Against Target Enzymes
| Perimidine Derivative Class | Target Enzyme | PDB ID | Docking Score (kcal/mol) | Source |
|---|---|---|---|---|
| General Perimidine Derivative | Dihydrofolate reductase (S. aureus) | 3SRW | -10.6 | researchgate.net |
| 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine | Acetylcholinesterase | Not Specified | Favorable Binding Predicted | nih.govresearchgate.net |
Development of Novel Functional Materials Based on Dihydroperimidine Scaffolds
The dihydroperimidine scaffold is not only a component for sensors and inhibitors but also a versatile building block for novel functional materials, particularly dyes and pigments. The extended π-electron system across the tricyclic core is responsible for its chromophoric (color-producing) properties. mdpi.comnih.gov
Perimidines have historically been used as dye intermediates for fibers and plastics. nih.gov Modern research focuses on leveraging multicomponent reactions to create diverse libraries of functional dyes based on this scaffold. researchgate.net For example, a one-pot multicomponent reaction has been developed to synthesize novel disperse dyes incorporating a dihydropyrimidinone structure. researchgate.net These dyes have shown effective application in coloring synthetic fibers like nylon and polyester, demonstrating the practical utility of the scaffold in materials science. researchgate.net
The development of these materials often follows a "scaffold approach," where the dihydroperimidine core acts as a framework to connect different chromophoric units, or a "chromogenic approach," where the functional dye is built up from scratch. researchgate.net The inherent properties of the perimidine ring system, including its ability to participate in various chemical reactions and its stable aromatic nature, allow for fine-tuning of the electronic and optical properties of the final material. nih.gov This tunability is crucial for creating materials with specific absorption and emission wavelengths, making them suitable for applications in electronics and photonics. researchgate.net
Q & A
Basic: What synthetic methodologies are established for 2-Pyridin-4-yl-2,3-dihydro-1H-perimidine?
Answer: The compound is typically synthesized via acid-catalyzed condensation of 1,8-diaminonaphthalene with pyridine-4-carbaldehyde. Reaction conditions (e.g., ethanol under reflux, p-toluenesulfonic acid catalyst) are optimized to achieve yields of 60–75%. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient), followed by recrystallization. Structural confirmation requires ¹H/¹³C NMR, HRMS, and X-ray crystallography .
Basic: How is structural integrity confirmed experimentally?
Answer: Multi-technique validation is critical:
- NMR spectroscopy identifies proton environments and aromaticity patterns.
- HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 274.1212).
- Single-crystal X-ray diffraction resolves bond angles and dihedral angles, critical for distinguishing tautomers .
Advanced: How to mitigate low yields in perimidine derivative synthesis?
Answer: Systematic optimization strategies include:
- Solvent selection: Polar aprotic solvents (DMF) enhance reactivity but may increase side products; ethanol balances yield and purity.
- Catalyst screening: Lewis acids (e.g., ZnCl₂) vs. Brønsted acids (e.g., p-TsOH).
- Microwave-assisted synthesis reduces reaction time (30 minutes vs. 12 hours under reflux) .
Advanced: How to resolve contradictory biological activity data?
Answer: Contradictions arise from assay variability (e.g., bacterial strain susceptibility, compound solubility). Mitigation steps:
- Standardized protocols: Follow CLSI guidelines for MIC determination.
- Dose-response validation: Use triplicate experiments with internal controls (e.g., ciprofloxacin for antibacterial assays).
- Cytotoxicity cross-check: Ensure observed activity is not an artifact of cell death (e.g., MTT assay on HEK-293 cells) .
Basic: What pharmacological assays are used for activity evaluation?
Answer: Common assays include:
- Antibacterial: Broth microdilution (MIC against S. aureus, E. coli).
- Anti-inflammatory: COX-1/COX-2 inhibition (ELISA-based quantification of prostaglandin E₂).
- Cytotoxicity: MTT assay on human cell lines (IC₅₀ determination) .
Advanced: Designing SAR studies for perimidine derivatives
Answer:
- Substituent variation: Modify the pyridine ring (e.g., electron-withdrawing groups at C-3).
- Computational docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2).
- QSAR modeling: Correlate logP values with antibacterial potency to identify lipophilicity thresholds .
Basic: Critical purity assessment techniques
Answer:
- HPLC: ≥95% purity with a C18 column (acetonitrile/water mobile phase).
- Elemental analysis: Acceptable deviation ≤0.4% for C, H, N.
- Melting point consistency: Sharp range (e.g., 198–200°C) indicates purity .
Advanced: Addressing computational-experimental spectral mismatches
Answer:
- DFT parameter adjustment: Include solvent effects (PCM model for DMSO) and dispersion corrections.
- Dynamic effects: Variable-temperature NMR (VT-NMR) to detect tautomeric equilibria.
- Crystallographic validation: Compare experimental X-ray data with DFT-optimized geometries .
Basic: Safety precautions for handling
Answer:
- GHS compliance: Follow flammability warnings (H225). Use explosion-proof equipment (P242) and inert atmosphere storage (P233).
- PPE: Nitrile gloves, safety goggles, and lab coats.
- Spill management: Absorb with vermiculite and neutralize with 10% acetic acid .
Advanced: Statistical analysis of dose-response data
Answer:
- Non-linear regression: Fit data to the Hill equation (GraphPad Prism) for EC₅₀/IC₅₀ determination.
- Error propagation: Calculate 95% confidence intervals via bootstrapping.
- Multi-group comparison: Two-way ANOVA with post-hoc Tukey test to assess significance (α=0.05) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
